(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

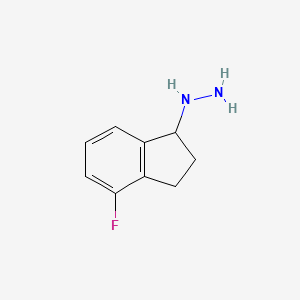

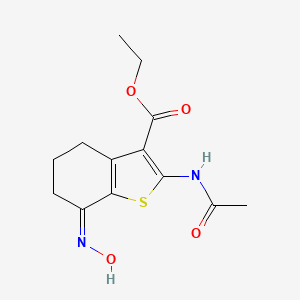

“(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and a methylsulfonyl group, which is a sulfur-containing group often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, contributes to the three-dimensionality of the molecule due to its non-planarity . The difluorophenyl group would add to the molecule’s polarity, and the methylsulfonyl group could participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring, for instance, could undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The difluorophenyl group could participate in electrophilic aromatic substitution reactions, and the methylsulfonyl group could undergo reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s polarity and influence its solubility in different solvents . The pyrrolidine ring could affect the compound’s conformational stability and its boiling and melting points .Scientific Research Applications

Catalysis and Free Radicals

DML-1 derivatives have been investigated for their catalytic properties. For instance, Blatter radicals containing difluorophenyl substituents exhibit interesting structural, redox, and magnetic properties. These radicals are synthesized through oxidation of corresponding amidrazones and show reversible electrochemical behavior. Their spin density is primarily localized on the triazinyl moiety, and they form alternating chains in crystals. Strong antiferromagnetic interactions dominate in these systems .

Antifungal Activity

Compound 5d, a derivative of DML-1, demonstrates prominent antifungal activity against various fungi. In vitro studies reveal inhibition effects on mycelial growth, making it a potential candidate for antifungal drug development .

Plant Hormone Analogues

Indole derivatives, including DML-1, have been investigated as analogues of plant hormones. For example, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. DML-1’s structural features may contribute to similar biological effects .

Mechanism of Action

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail . It could also involve studying its physical and chemical properties and assessing its safety and environmental impact .

properties

IUPAC Name |

(3,4-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMCPVVYIOXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2484253.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)

![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)

![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)